molecular formula C10H7NOS B11907509 6H-Pyrano[3,2-g][1,3]benzothiazole CAS No. 29152-22-5

6H-Pyrano[3,2-g][1,3]benzothiazole

Cat. No.: B11907509
CAS No.: 29152-22-5
M. Wt: 189.24 g/mol
InChI Key: AQQFIMSIKQCHRZ-UHFFFAOYSA-N
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Description

6H-Pyrano[3,2-g][1,3]benzothiazole is a heterocyclic compound that features a fused pyrano and benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrano[3,2-g][1,3]benzothiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by cyclization to form the benzothiazole ring. Subsequent reactions introduce the pyrano moiety, often through the use of a suitable diketone or ester under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrano[3,2-g][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, chlorine

Major Products

The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-Pyrano[3,2-g][1,3]benzothiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact molecular targets may include topoisomerases, kinases, and other critical proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6H-Pyrano[2,3-e][1,3]benzothiazole
  • 6H-Pyrano[3,2-f][1,3]benzothiazole
  • Benzothiazole derivatives

Uniqueness

6H-Pyrano[3,2-g][1,3]benzothiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and chemical properties .

Properties

CAS No.

29152-22-5

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

6H-pyrano[3,2-g][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-3-4-8-10(13-6-11-8)9(7)12-5-1/h1,3-6H,2H2

InChI Key

AQQFIMSIKQCHRZ-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=C1C=CC3=C2SC=N3

Origin of Product

United States

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